molecular formula C11H19F3N2O2 B14169896 Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate CAS No. 1196146-28-7

Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B14169896
CAS No.: 1196146-28-7
M. Wt: 268.28 g/mol
InChI Key: MZXZFSLOBSIRND-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O2 It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties to the resulting compounds, such as increased lipophilicity and metabolic stability .

Biology

In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions of trifluoromethylated molecules with biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable scaffold for drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a catalyst or intermediate in chemical reactions .

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to increased biological activity. The piperazine ring can interact with various receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
  • Tert-butyl 3-methyl-4-(trifluoromethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl and methyl groups on the piperazine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1196146-28-7

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-7-5-16(9(17)18-10(2,3)4)6-8(15-7)11(12,13)14/h7-8,15H,5-6H2,1-4H3

InChI Key

MZXZFSLOBSIRND-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C(F)(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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